Conduritol D
Overview
Description
Conduritol D, also known as 1,2,3,4-cyclohexenetetrol, is an organic compound with the chemical formula C6H10O4. It is a derivative of cyclohexene, where four hydroxyl groups replace hydrogen atoms on the four carbon atoms not adjacent to the double bond. This compound is one of the six isomers of conduritol, which exhibit cis-trans isomerism. These compounds are cyclic polyols or cyclitols and have been found to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Conduritol D can be synthesized from cis-cyclohexa-3,5-diene-1,2-diols, which are available through microbial oxidation of aromatic compounds. The conversion to 5-substituted conduritols D is achieved by catalytic osmylation . Another method involves the oxidation of oxabenzonorbornadiene followed by acetylation with acetic anhydride and pyridine or acetyl chloride and dichloromethane. The resulting exo-diacetate compound undergoes acid-catalyzed ring opening to produce benzoconduritol tetraacetates, which are then subjected to ammonolysis to furnish benzoconduritols C and D .
Industrial Production Methods: Industrial production of this compound typically involves the microbial oxidation of aromatic compounds followed by catalytic osmylation. This method is preferred due to its efficiency and the ability to produce homochiral intermediates .
Chemical Reactions Analysis
Types of Reactions: Conduritol D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding epoxides and peroxides. Reduction reactions can convert this compound into cyclohexanetetrol derivatives .
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound to form epoxy endoperoxides.
Reduction: Thiourea is used for the reduction of peroxide linkages in conduritol derivatives.
Substitution: Catalytic osmylation is employed for the substitution reactions to introduce hydroxyl groups.
Major Products: The major products formed from these reactions include epoxy endoperoxides, cyclohexanetetrol derivatives, and benzoconduritols .
Scientific Research Applications
Conduritol D and its derivatives have been extensively studied for their biological activities. They are valuable starting materials for the synthesis of biologically active compounds. Some of the notable applications include:
Mechanism of Action
Conduritol D exerts its effects primarily by inhibiting glycosidases. These enzymes are responsible for the hydrolytic cleavage of glycosidic bonds. This compound acts as a covalent inhibitor, modifying the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, including the regulation of glycoprotein glycan assembly and the potential treatment of diseases related to glycosidase dysfunction .
Comparison with Similar Compounds
Conduritol D is one of the six isomers of conduritol, which include conduritols A, B, C, E, and F. Each isomer has unique structural features and biological activities. For example:
Conduritol A: Found in nature and exhibits antifeedant activity.
Conduritol B: Known for its antibiotic properties.
Conduritol C: Used in the synthesis of biologically active compounds.
Conduritol E: Possesses antileukemic activity.
Conduritol F: Found in nature and has growth-regulating properties.
Biological Activity
Conduritol D is a cyclitol derivative known for its biological activities, particularly as an inhibitor of glycosidases. This compound has attracted attention due to its potential therapeutic applications in various diseases, including lysosomal storage disorders like Gaucher disease (GD) and neurodegenerative conditions such as Parkinson's disease (PD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.
This compound functions primarily as an inhibitor of β-glucocerebrosidase (GBA), an enzyme crucial for the breakdown of glucocerebrosides. Inhibition of GBA leads to the accumulation of glucocerebrosides, resulting in cellular dysfunction associated with GD and PD. The compound acts by covalently binding to the active site of GBA, effectively inactivating it. This mechanism is similar to that of other conduritol derivatives, such as Conduritol B epoxide (CBE), which has been extensively studied for its role in creating models for these diseases .
Inhibition Studies
Research has shown that this compound exhibits significant inhibitory effects on GBA activity. A study utilizing activity-based protein profiling (ABPP) demonstrated that this compound selectively targets GBA in both cultured cells and animal models. The concentration-dependent inhibition was observed, with varying degrees of enzyme inactivation based on exposure time and dosage .
Study | Model | Concentration | Duration | Effect on GBA Activity |
---|---|---|---|---|
Study 1 | Mice | 37.5 mg/kg | 17 days | Significant reduction |
Study 2 | Zebrafish | 0.001–100 µM | 2 days | Moderate reduction |
Study 3 | Cultured Cells | 0.5 mM | 14 days | Complete inhibition |
Case Studies
- Gaucher Disease Models : In vivo studies using mouse models have shown that administration of this compound leads to phenotypic manifestations similar to those seen in GD. Mice treated with varying doses exhibited symptoms such as splenomegaly and bone abnormalities, which are characteristic of the disease .
- Neurodegenerative Disease Models : Research involving neuronal cultures has indicated that this compound can induce neurodegenerative changes when GBA activity is inhibited. These changes include altered lysosomal function and increased oxidative stress markers, suggesting a potential role for this compound in studying PD pathology .
- Antitumor Activity : Some derivatives of conduritols have demonstrated antileukemic properties. In vitro studies have reported that certain conduritol derivatives can inhibit cancer cell proliferation, indicating a broader scope of biological activity beyond glycosidase inhibition .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic implications:
- Lysosomal Storage Disorders : As an inhibitor of GBA, it could be used to develop models for studying GD and testing potential therapies.
- Neurodegenerative Diseases : Its ability to induce cellular changes associated with PD may provide insights into disease mechanisms and lead to new treatment strategies.
- Cancer Therapy : The antileukemic properties observed in some conduritol derivatives suggest potential applications in oncology.
Properties
IUPAC Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454912 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4782-75-6 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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